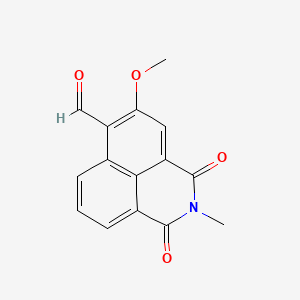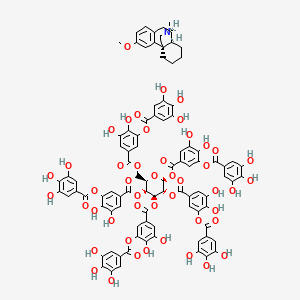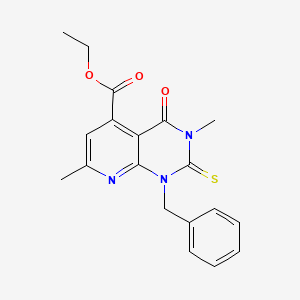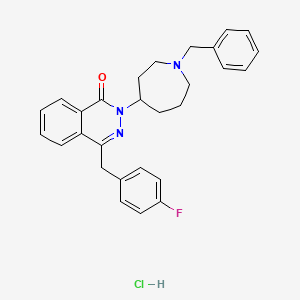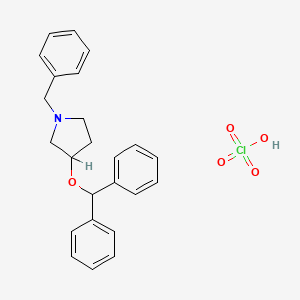
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a naphthalene ring, and a thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Naphthalene Derivative: The naphthalene ring is chlorinated to introduce the chloro group at the desired position.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled with the naphthalene derivative under specific reaction conditions.
Formation of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce amines or hydroxyl groups.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyrimidinyl-
- Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyridinyl-
Uniqueness
The uniqueness of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the thiadiazole moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
120983-25-7 |
|---|---|
Fórmula molecular |
C18H11ClN4O4S2 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H11ClN4O4S2/c19-14-15(17(25)13-4-2-1-3-12(13)16(14)24)21-10-5-7-11(8-6-10)29(26,27)23-18-22-20-9-28-18/h1-9,21H,(H,22,23) |
Clave InChI |
DZFPJPJWFSAOTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




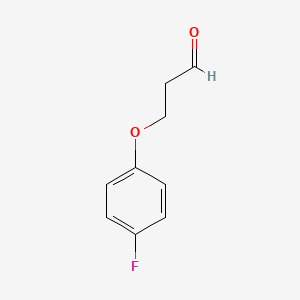
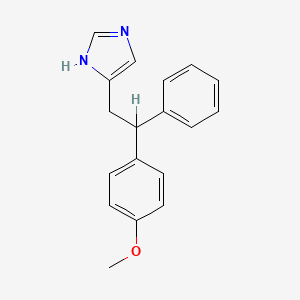
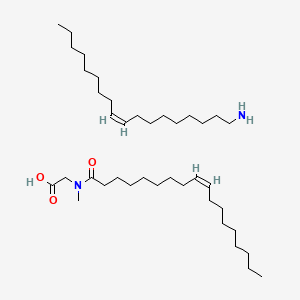
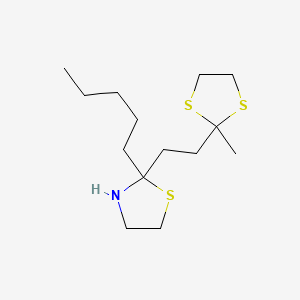
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
